molecular formula C11H16O2S B15335301 5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione

5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione

Cat. No.: B15335301
M. Wt: 212.31 g/mol
InChI Key: BFXZLBHWNCTYHK-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H16O2S. This compound features a cyclohexane ring substituted with a thiopyran moiety and two keto groups. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of a suitable diene with sulfur or a sulfur-containing reagent under acidic conditions.

    Cyclohexane Ring Formation: The cyclohexane ring is usually constructed via a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Introduction of Keto Groups:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the keto groups can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiopyran ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiopyran derivatives

Scientific Research Applications

5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes or receptors, potentially inhibiting their activity. The keto groups may also participate in hydrogen bonding or other interactions that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione: Lacks the thiopyran ring, making it less versatile in certain reactions.

    Thiopyran-3-one: Contains a thiopyran ring but lacks the cyclohexane moiety, limiting its structural diversity.

Uniqueness

5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione is unique due to the combination of the thiopyran ring and the cyclohexane-1,3-dione structure

This compound’s versatility and unique structure make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

5-(thian-3-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C11H16O2S/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h8-9H,1-7H2

InChI Key

BFXZLBHWNCTYHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)C2CC(=O)CC(=O)C2

Origin of Product

United States

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